Picfeltarraegenin I

Complement Inhibition Cucurbitacin Glycosides Innate Immunity

Complement inhibition SAR studies demand a rigorously characterized aglycone control to resolve potency discrepancies among glycosylated derivatives. Picfeltarraegenin I (CAS 82145-63-9) provides this definitive baseline. • Identity verification: m.p. 209-210°C; [α]D +158.9° (c 1.00, MeOH) • Essential aglycone control: picfeltarraenin VI exhibits >14-fold greater complement inhibition than picfeltarraenin IB (same aglycone, different glycosylation) • Non-cytotoxic scaffold for focused library synthesis Supplied with comprehensive QC documentation. Bulk quantities available upon request.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
Cat. No. B12370402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicfeltarraegenin I
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O
InChIInChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3/t18-,19-,21+,22-,25+,27+,28-,29+,30+/m1/s1
InChIKeyNROSHSGZKWDRMB-WIEJJAFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picfeltarraegenin I: A Cucurbitacin Aglycone Scaffold for Complement and AChE Inhibitor Development


Picfeltarraegenin I (CAS 82145-63-9) is a cucurbitacin-type triterpenoid aglycone isolated from the medicinal plant Picria fel-terrae Lour [1]. It constitutes the core structural scaffold for a family of glycosylated derivatives, including picfeltarraenins IA, IB, IV, and VI, which have been shown to exhibit complement-inhibitory and acetylcholinesterase (AChE) inhibitory activities [2]. The compound is a crystalline solid with a reported melting point of 209-210°C and a specific optical rotation [α]18D +158.9° (c 1.00, MeOH), providing definitive physical constants for identity verification [3].

Why Picfeltarraegenin I Cannot Be Substituted with Other Cucurbitacins or Its Glycosides


In-class cucurbitacin glycosides from Picria fel-terrae exhibit marked, non-linear differences in biological potency that are not predictable from aglycone identity alone. For example, 3-O-β-D-xylopyranosylation of Picfeltarraegenin I to form picfeltarraenin VI increases classical complement pathway inhibitory potency by >14-fold compared to picfeltarraenin IB, which shares the same aglycone but differs in glycosylation pattern [1]. Consequently, procurement decisions must be driven by specific, validated biological activity data rather than structural similarity or common botanical origin. Generic substitution based solely on the cucurbitacin scaffold or source plant risks selecting a compound with orders-of-magnitude lower efficacy in the intended assay.

Quantitative Differentiation: How Picfeltarraegenin I and Its Glycosides Compare to Analogs


Picfeltarraenin VI (3-O-β-D-Xylopyranoside of Picfeltarraegenin I) Exhibits >14-Fold Higher Classical Complement Pathway Inhibition than Picfeltarraenin IB

In a direct comparative study, picfeltarraenin VI (picfeltarraegenin I 3-O-β-D-xylopyranoside) demonstrated an IC50 of 29 ± 2 µM against the classical complement pathway, whereas picfeltarraenin IB failed to achieve 50% inhibition even at 420 µM (IC50 > 420 µM) [1]. This >14-fold potency difference underscores the critical role of the 3-O-xylopyranoside moiety.

Complement Inhibition Cucurbitacin Glycosides Innate Immunity

Picfeltarraenin VI Demonstrates >20-Fold Higher Alternative Complement Pathway Inhibition than Picfeltarraenin IB

Against the alternative complement pathway, picfeltarraenin VI exhibited an IC50 of 21 ± 1 µM. In contrast, picfeltarraenin IB showed only 48 ± 11% inhibition at the highest tested concentration of 420 µM, precluding an IC50 calculation (IC50 > 420 µM) [1]. This represents a >20-fold improvement in potency conferred by 3-O-xylosylation.

Complement Inhibition Alternative Pathway Inflammation

Picfeltarraenin IA and IB Display No Cytotoxic Activity Against Human Tumor Cell Lines, Distinguishing Them from Cytotoxic Cucurbitacins

When tested in an in vitro human tumor cell line panel, both picfeltarraenin IA and IB showed no detectable cytotoxic activity [1]. This contrasts with the well-documented cytotoxicity of many cucurbitacins (e.g., cucurbitacin B, cucurbitacin E) and indicates a distinct pharmacological profile for this subset of picfeltarraenins.

Cytotoxicity Cucurbitacin Safety Anticancer Screening

Picfeltarraenin Glycosides (Including IA, IB, IV, X, and XI) Exhibit Stronger AChE Inhibition than the Reference Inhibitor Tacrine

Multiple picfeltarraenin glycosides (IA, IB, IV, X, XI) have been reported to display stronger acetylcholinesterase (AChE) inhibitory activity than the known AChE inhibitor tacrine . While direct IC50 values are not disclosed for the aglycone, the conserved activity across glycosylated variants indicates that the picfeltarraegenin scaffold supports potent AChE inhibition.

Acetylcholinesterase Alzheimer's Disease Neurodegeneration

Picfeltarraegenin I Possesses Well-Defined Physical Constants (Melting Point 209-210°C, [α]D +158.9°) Facilitating Identity Verification and Quality Control

Picfeltarraegenin I is a crystalline solid with a reported melting point of 209-210°C and specific optical rotation [α]18D +158.9° (c 1.00, MeOH) [1]. These constants provide definitive benchmarks for confirming compound identity and purity, which are critical for reproducible research.

Analytical Chemistry Quality Control Reference Standard

Optimal Scientific and Industrial Applications for Picfeltarraegenin I and Its Glycosides


Complement System Modulation Research

Use picfeltarraenin VI (picfeltarraegenin I 3-O-β-D-xylopyranoside) as a potent, >14-fold more active inhibitor of both the classical (IC50 29 µM) and alternative (IC50 21 µM) complement pathways compared to picfeltarraenin IB. Picfeltarraegenin I serves as the ideal aglycone control or starting material for structure-activity relationship (SAR) studies exploring glycosylation effects on complement inhibition [1].

Acetylcholinesterase (AChE) Inhibitor Lead Discovery

Employ picfeltarraenin glycosides (e.g., IA, IB) as lead compounds for AChE inhibition, with demonstrated activity superior to the reference inhibitor tacrine. The aglycone Picfeltarraegenin I provides a versatile scaffold for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties .

Natural Product Chemistry and Analytical Reference Standard

Utilize Picfeltarraegenin I as a well-characterized reference standard (m.p. 209-210°C, [α]D +158.9°) for HPLC, TLC, or LC-MS analysis of Picria fel-terrae extracts. Its established physical constants enable reliable identity verification and purity assessment, supporting quality control in botanical extract manufacturing or phytochemical research [2].

Non-Cytotoxic Cucurbitacin Scaffold for Drug Discovery

Leverage the demonstrated lack of cytotoxicity of picfeltarraenin IA and IB in human tumor cell line panels to pursue drug discovery programs in inflammation, immunology, or neurology where a low off-target toxicity profile is essential. Picfeltarraegenin I offers a non-cytotoxic core for generating focused libraries of novel cucurbitacin analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picfeltarraegenin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.